molecular formula C21H21ClN6O2S B3013682 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1189921-51-4

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B3013682
CAS No.: 1189921-51-4
M. Wt: 456.95
InChI Key: AKNGMMSWIIHIAE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a 1,2,4-thiadiazole core linked to a 1H-1,2,3-triazole ring. Key structural elements include:

  • 1,2,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle known for stability and diverse bioactivity .
  • 1H-1,2,3-Triazole: A nitrogen-rich ring often synthesized via click chemistry, contributing to pharmacological properties .
  • Substituents: A 5-chloro-2,4-dimethoxyphenyl group on the triazole, providing electron-withdrawing (Cl) and electron-donating (OCH₃) effects.

Properties

IUPAC Name

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2S/c1-11-6-7-14(8-12(11)2)23-21-24-20(26-31-21)19-13(3)28(27-25-19)16-9-15(22)17(29-4)10-18(16)30-5/h6-10H,1-5H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNGMMSWIIHIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4OC)OC)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carbonyl compound.

    Coupling Reactions: The triazole and thiadiazole intermediates are then coupled with the appropriate substituted phenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or demethylated products.

Scientific Research Applications

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent in biological studies.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Comparison
Compound Name Core Heterocycles Key Substituents Reference
3-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine 1,2,4-Thiadiazole + 1,2,3-triazole 5-Cl-2,4-OCH₃-phenyl (triazole); 3,4-(CH₃)₂-phenyl (thiadiazole) Target
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Cl-benzylidene; 4-CH₃-phenyl
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazole + 1,2,4-oxadiazole 4-Cl-phenyl (oxadiazole); 2,5-OCH₃-phenyl (triazole)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazole + benzothiazole 2-NO₂-phenyl (triazole); benzothiazole
5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine 1,3-Thiazole 3,4-Cl₂-benzyl; 4-CH₃

Key Observations :

  • The target compound uniquely combines 1,2,4-thiadiazole and 1,2,3-triazole , whereas analogs like use oxadiazole or benzothiazole .
  • Chloro and methoxy groups are common in bioactive heterocycles, influencing electronic properties and target binding .

Activity Trends :

  • Electron-withdrawing groups (Cl, NO₂) enhance antimicrobial activity by increasing electrophilicity .
  • Methoxy groups improve solubility and bioavailability, as seen in triazole-oxadiazole hybrids .

Biological Activity

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine is a complex organic compound known for its diverse biological activities. The compound features a unique structural composition that includes a triazole ring and a thiadiazole ring, which contribute to its potential therapeutic applications.

The chemical formula of the compound is C21H19ClN6O4SC_{21}H_{19}ClN_{6}O_{4}S with a molecular weight of 486.9 g/mol. Its structural uniqueness allows it to interact with various biological targets effectively.

PropertyValue
Molecular FormulaC₁₁H₁₉ClN₆O₄S
Molecular Weight486.9 g/mol
CAS Number931723-84-1

The biological activity of this compound is attributed to its ability to interact with specific molecular pathways:

Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting cell wall synthesis and metabolic pathways in bacteria and fungi.

Anti-inflammatory Activity : It may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.

Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.

Biological Activity Studies

Recent studies have highlighted the biological efficacy of this compound across various assays:

  • Anticancer Activity :
    • In vitro studies demonstrated significant cytotoxic effects against multiple cancer cell lines including MDA-MB-231 and HT-29. The IC50 values ranged from 1.5 µM to 5 µM depending on the cell line and conditions (normoxic vs hypoxic) .
    • Apoptotic mechanisms were confirmed through increased reactive oxygen species (ROS) levels leading to mitochondrial membrane potential decline and cytochrome c release .
  • Antimicrobial Effects :
    • The compound has been tested against various bacterial strains, showing promising results in inhibiting growth through interference with cellular metabolism .

Case Studies

  • Study on Thiadiazole Derivatives : A series of thiadiazole compounds were synthesized and evaluated for their anticancer properties. The presence of electron-donating groups significantly enhanced their cytotoxic activity .
  • Triazole-containing Hybrids : Research indicated that triazole moieties contribute positively to anticancer activity by enhancing interactions with cellular targets .

Comparative Analysis

The unique combination of triazole and thiadiazole rings in this compound distinguishes it from other similar compounds:

Compound NameKey Biological Activity
1-(5-chloro-2,4-dimethoxyphenyl)-3-methylureaModerate anticancer activity
5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol]Antifungal properties
3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol]Strong anticancer and antimicrobial effects

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